N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
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Overview
Description
N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a phenoxymethyl group attached to a furan ring, and a carboxamide functional group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride.
Synthesis of 5-(phenoxymethyl)furan-2-carboxylic acid: This involves the reaction of furan with phenol in the presence of a suitable catalyst, followed by carboxylation.
Formation of the final compound: The final step involves the coupling of 3-acetylphenylamine with 5-(phenoxymethyl)furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are used under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl or furan derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide: shares similarities with other carboxamide and furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17NO4 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H17NO4/c1-14(22)15-6-5-7-16(12-15)21-20(23)19-11-10-18(25-19)13-24-17-8-3-2-4-9-17/h2-12H,13H2,1H3,(H,21,23) |
InChI Key |
TYFTXBQIOATVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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